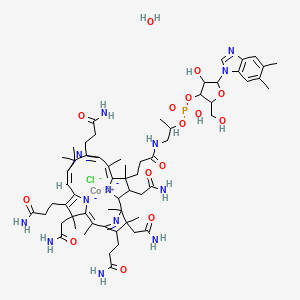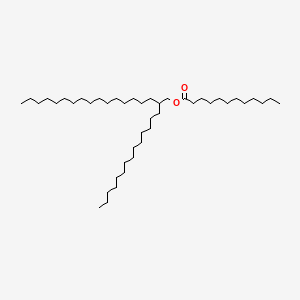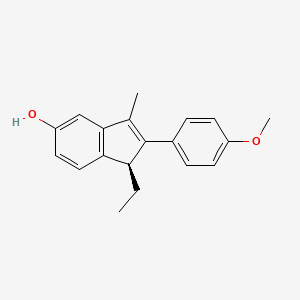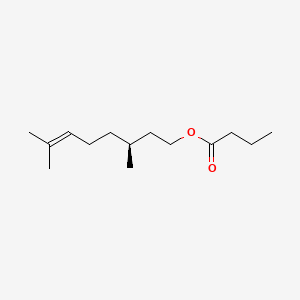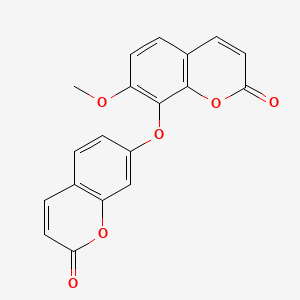
Fatagarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fatagarin is a naturally occurring compound known for its unique chemical structure and diverse applications in various fields. It has been studied extensively for its potential uses in chemistry, biology, medicine, and industry. The compound’s distinct properties make it a subject of interest for researchers and scientists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fatagarin involves several steps, including the formation of intermediate compounds. The process typically begins with the preparation of dicoumarinyl ethers, which are then subjected to various chemical reactions to produce this compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced technologies and equipment ensures the efficient production of this compound for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Fatagarin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, with factors such as temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced chemical and biological properties. These derivatives are often used in further research and development to explore new applications and potential benefits.
Wissenschaftliche Forschungsanwendungen
Fatagarin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its interactions with enzymes and other biomolecules. It has shown potential as a tool for probing biological pathways and understanding cellular processes.
Medicine: this compound’s potential therapeutic properties make it a candidate for drug development. Researchers are investigating its effects on various diseases and conditions, including its potential as an anti-inflammatory and anticancer agent.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products with specific functionalities.
Wirkmechanismus
The mechanism of action of Fatagarin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity and influencing various biological processes. The exact pathways and targets involved depend on the specific application and context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Fatagarin is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Dicoumarinyl Ethers: These compounds share a similar core structure with this compound and are used in similar applications. this compound’s unique modifications provide distinct advantages in certain contexts.
Coumarin Derivatives: Coumarin derivatives are widely studied for their biological and chemical properties. This compound’s specific structure and properties set it apart from other coumarin-based compounds.
Synthetic Analogues: Researchers have developed synthetic analogues of this compound to explore its potential applications further. These analogues often have modified structures to enhance specific properties or reduce potential side effects.
Eigenschaften
CAS-Nummer |
59096-05-8 |
|---|---|
Molekularformel |
C19H12O6 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
7-methoxy-8-(2-oxochromen-7-yl)oxychromen-2-one |
InChI |
InChI=1S/C19H12O6/c1-22-14-7-3-12-5-9-17(21)25-18(12)19(14)23-13-6-2-11-4-8-16(20)24-15(11)10-13/h2-10H,1H3 |
InChI-Schlüssel |
BVMUPTMVWGAFQA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


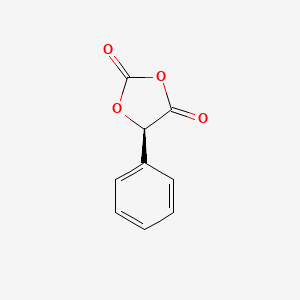
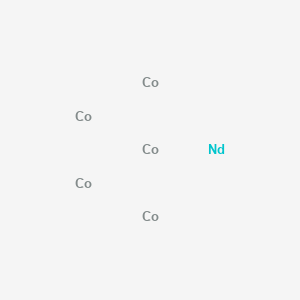

![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
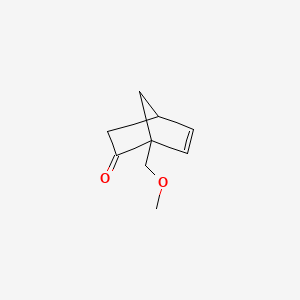
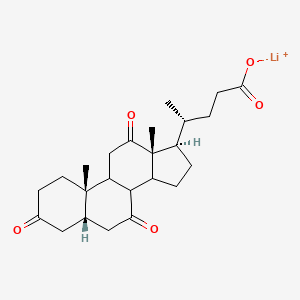
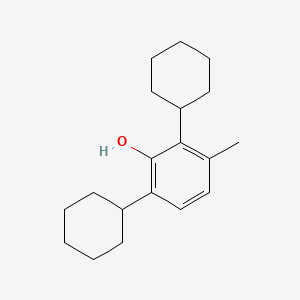

![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
